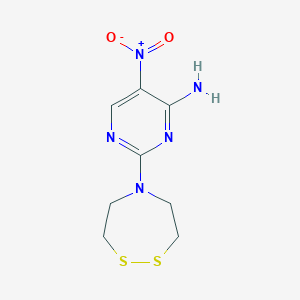
2-(1,2,5-Dithiazepan-5-yl)-5-nitropyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,2,5-Dithiazepan-5-yl)-5-nitropyrimidin-4-amine is an organic compound that features a unique combination of a dithiazepane ring and a nitropyrimidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,5-Dithiazepan-5-yl)-5-nitropyrimidin-4-amine typically involves the following steps:
Formation of the Dithiazepane Ring: The dithiazepane ring can be synthesized by reacting a suitable diamine with sulfur monochloride (S2Cl2) under controlled conditions.
Nitration of Pyrimidine: The pyrimidine ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Coupling Reaction: The dithiazepane ring is then coupled with the nitrated pyrimidine through a nucleophilic substitution reaction, typically using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dithiazepane ring, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group in the pyrimidine ring can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl) for reduction reactions.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like dimethylformamide (DMF) for substitution reactions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Replacement of the nitro group with other nucleophiles, leading to various substituted derivatives.
Aplicaciones Científicas De Investigación
2-(1,2,5-Dithiazepan-5-yl)-5-nitropyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of novel materials for electronic and optical applications.
Biological Studies: The compound can be used as a probe to study biological pathways involving sulfur and nitrogen-containing heterocycles.
Industrial Applications: It can be utilized in the synthesis of advanced polymers and as a precursor for other functionalized compounds.
Mecanismo De Acción
The mechanism of action of 2-(1,2,5-Dithiazepan-5-yl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors that interact with sulfur and nitrogen-containing heterocycles.
Pathways Involved: It can modulate biochemical pathways related to oxidative stress, DNA synthesis, and cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
2-(1,2,5-Dithiazepan-5-yl)-4-nitropyrimidine: Similar structure but lacks the amino group at the 4-position.
2-(1,2,5-Dithiazepan-5-yl)-5-aminopyrimidine: Similar structure but lacks the nitro group at the 5-position.
2-(1,2,5-Dithiazepan-5-yl)-5-chloropyrimidine: Similar structure but has a chlorine atom instead of a nitro group at the 5-position.
Uniqueness
2-(1,2,5-Dithiazepan-5-yl)-5-nitropyrimidin-4-amine is unique due to the presence of both a dithiazepane ring and a nitropyrimidine moiety, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
2-(1,2,5-dithiazepan-5-yl)-5-nitropyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O2S2/c9-7-6(13(14)15)5-10-8(11-7)12-1-3-16-17-4-2-12/h5H,1-4H2,(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDFXWADABDWTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSCCN1C2=NC=C(C(=N2)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{3-[4-(Trifluoromethyl)phenyl]propyl}[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B2673203.png)
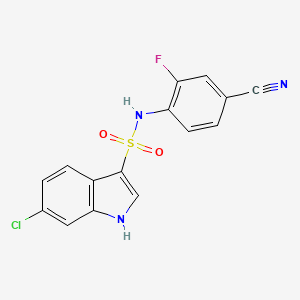
![3-(3,4-Dimethoxyphenyl)-5-{1-[(3-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2673208.png)
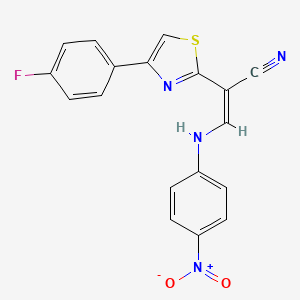
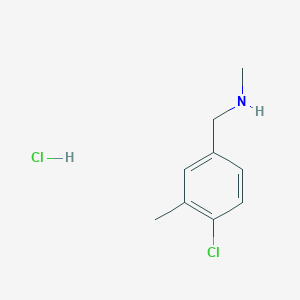
![N-(6-bromobenzo[d]thiazol-2-yl)-4-chloro-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2673213.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2673215.png)
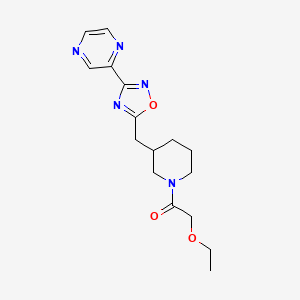
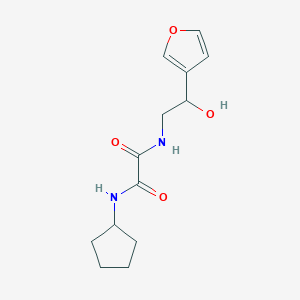
![2-Chloro-1-spiro[2.5]octan-7-ylethanone](/img/structure/B2673220.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2673221.png)
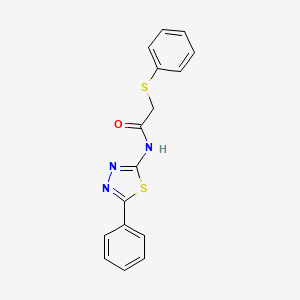
![4-Chloro-6-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2673223.png)
![8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2673225.png)
